4-Isobutyl-3-pentyl-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutyl-3-pentyl-1h-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 5-position of the pyrazole ring makes this compound particularly interesting for various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 4-Isobutyl-3-pentyl-1h-pyrazol-5-amine can be achieved through several routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This reaction typically requires mild conditions and can be catalyzed by various agents such as silver or copper salts . Industrial production methods often involve large-scale batch processes where the reactants are combined in a controlled environment to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Isobutyl-3-pentyl-1h-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isobutyl-3-pentyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-Isobutyl-3-pentyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases and enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drugs .
Vergleich Mit ähnlichen Verbindungen
4-Isobutyl-3-pentyl-1h-pyrazol-5-amine can be compared with other aminopyrazole derivatives, such as:
- 3-Aminopyrazole
- 4-Aminopyrazole
- 5-Aminopyrazole
These compounds share a similar pyrazole core structure but differ in the position of the amino group and the nature of the substituents. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H23N3 |
---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
4-(2-methylpropyl)-5-pentyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-4-5-6-7-11-10(8-9(2)3)12(13)15-14-11/h9H,4-8H2,1-3H3,(H3,13,14,15) |
InChI-Schlüssel |
MFJGINUXNFRMIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(C(=NN1)N)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.